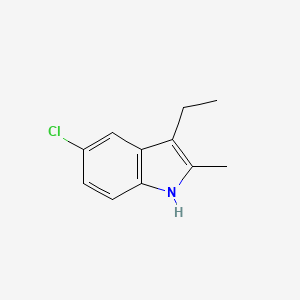

5-chloro-3-ethyl-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethyl-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKSJMIUNWXQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672611 | |

| Record name | 5-Chloro-3-ethyl-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-72-4 | |

| Record name | 5-Chloro-3-ethyl-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

This section summarizes the fundamental chemical and physical properties of 5-chloro-3-ethyl-2-methyl-1H-indole. Due to the absence of direct experimental values, some data points are estimated based on the properties of analogous compounds.

| Property | Value (Estimated or from Analogs) | Notes |

| Molecular Formula | C₁₁H₁₂ClN | Calculated |

| Molecular Weight | 193.67 g/mol | Calculated |

| Appearance | Likely a white to off-white or brown solid | Based on analogs like 5-chloro-3-methyl-1H-indole[1] |

| Melting Point | Not available | The melting point of 5-chloro-3-methyl-1H-indole is 111-113 °C[1] |

| Boiling Point | Not available | Indole derivatives generally have high boiling points |

| Solubility | Likely soluble in organic solvents like ethanol, acetone, and DMSO | General solubility for indole compounds |

| CAS Number | Not assigned | A specific CAS number for this compound could not be located |

Spectral Data Analysis (Based on Analogs)

Spectroscopic data is crucial for the structural elucidation and confirmation of a synthesized compound. While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethyl group at the 3-position, and the methyl group at the 2-position. The NH proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electronic environment of the indole ring system. For comparison, the ¹³C NMR data for 5-chloro-3-methyl-1H-indole is available in the literature[1].

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.67 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Experimental Protocols: Synthesis of Substituted Indoles

The Fischer indole synthesis is a versatile and widely used method for the preparation of indole derivatives. The following is a general experimental protocol that can be adapted for the synthesis of this compound.

General Fischer Indole Synthesis

Objective: To synthesize a 2,3-disubstituted indole from an arylhydrazine and a ketone.

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Pentan-2-one

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

-

Standard laboratory glassware and purification equipment

Procedure:

-

Hydrazone Formation:

-

Dissolve (4-chlorophenyl)hydrazine hydrochloride and an equimolar amount of sodium acetate in a mixture of ethanol and water.

-

Add an equimolar amount of pentan-2-one to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.

-

The product can be isolated by filtration or extraction.

-

-

Indolization (Cyclization):

-

Suspend the dried hydrazone in a suitable solvent, such as glacial acetic acid or a high-boiling point alcohol.

-

Add a catalytic amount of a protic or Lewis acid (e.g., sulfuric acid, zinc chloride).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

General Analytical Workflow: The identity and purity of the synthesized indole derivative should be confirmed using a combination of analytical techniques, including:

-

Thin-Layer Chromatography (TLC) for monitoring reaction progress and assessing purity.

-

Melting point determination.

-

NMR Spectroscopy (¹H and ¹³C) for structural elucidation.

-

Mass Spectrometry for molecular weight confirmation.

-

Infrared Spectroscopy to identify functional groups.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, many indole derivatives are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Derivatives of 5-chloro-indole, for instance, have been investigated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, which are crucial targets in cancer therapy[2][3]. The binding of these inhibitors to the kinase domain of the receptor can block downstream signaling pathways that are responsible for cell proliferation and survival.

Given the structural similarities, it is plausible that this compound could exhibit some biological activity. Further research would be required to determine its specific targets and mechanisms of action.

Conclusion

This compound is a substituted indole for which specific, publicly available experimental data is limited. However, based on the known chemistry of related compounds, its properties can be reasonably predicted. The Fischer indole synthesis provides a viable route for its preparation. Given the established biological activities of other 5-chloro-indole derivatives, this compound represents a candidate for further investigation in drug discovery and development programs. Future experimental work is necessary to fully characterize its chemical and biological profile.

References

Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole: A Technical Overview

Disclaimer: Publicly available data exclusively for 5-chloro-3-ethyl-2-methyl-1H-indole is limited. This guide synthesizes information from closely related 5-chloro-indole derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented are based on analogous compounds and should be adapted and validated for the specific molecule of interest.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, particularly those with chlorine substitutions, have garnered significant attention for their diverse biological activities. This guide focuses on the synthesis, potential properties, and biological relevance of this compound, a specific but under-documented member of this chemical family. Due to the scarcity of direct research on this compound, we will extrapolate from documented syntheses and activities of similar 5-chloro-indole derivatives to build a predictive framework for its study.

Synthesis and Characterization

While a specific, optimized synthesis for this compound is not detailed in the available literature, a plausible and efficient route can be designed based on established indole synthesis methodologies, most notably the Fischer indole synthesis.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for preparing indoles from a (substituted) phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, the logical starting materials would be (4-chlorophenyl)hydrazine and 2-pentanone.

General Experimental Protocol for Fischer Indole Synthesis

The following is a generalized protocol based on syntheses of similar indole derivatives. Optimization of reagents, solvents, and reaction conditions would be necessary.

-

Hydrazone Formation:

-

Dissolve (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add 2-pentanone to the solution, often with a catalytic amount of acid.

-

Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates.

-

Filter, wash, and dry the resulting (E/Z)-1-(pentan-2-ylidene)-2-(4-chlorophenyl)hydrazine.

-

-

Indolization:

-

Add the dried hydrazone to a solution of a strong acid catalyst (e.g., sulfuric acid in ethanol, polyphosphoric acid, or a Lewis acid like zinc chloride).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the indole ring.

-

Melting Point: To assess the purity of the compound.

Physicochemical and Predicted Properties

While experimental data for this compound is not available, its properties can be predicted using computational models. For comparison, experimental data for some related 5-chloro-indole derivatives are presented.

| Property | This compound (Predicted) | Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate[2] | 5-chloro-1H-indole-2,3-dione[3] |

| Molecular Formula | C11H12ClN | C12H12ClNO2 | C8H4ClNO2 |

| Molecular Weight | 193.67 g/mol | 237.68 g/mol | 181.57 g/mol [3] |

| XLogP3 | 3.9 | 3.4 | 1.3[3] |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 2 | 2 |

| Rotatable Bond Count | 1 | 3 | 0 |

Potential Biological Activity and Signaling Pathways

Research into various 5-chloro-indole derivatives has revealed significant potential in oncology, particularly as inhibitors of protein kinases involved in cancer cell signaling.

Kinase Inhibition

Numerous studies have synthesized and evaluated 5-chloro-indole derivatives as inhibitors of key kinases in oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. These kinases are often mutated and hyperactivated in various cancers.

The general mechanism of action for many small-molecule kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

Antiproliferative Activity of Related Compounds

The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of some 5-chloro-indole derivatives against various cancer cell lines and kinases. This data suggests that the 5-chloro-indole scaffold is a promising starting point for the development of potent anticancer agents.

| Compound Class | Target Cancer Cell Lines | Key Kinase Targets | Reported Activity (IC50/GI50) | Reference |

| 5-chloro-indole-2-carboxylates | Panc-1, MCF-7, HT-29, A-549 | EGFRT790M, BRAFV600E | GI50: 29 nM to 78 nM | [1][4] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Four human cancer cell lines | EGFRWT, EGFRT790M | GI50: 29 nM to 102 nM | [5] |

Experimental Workflow for Biological Evaluation

A logical workflow for assessing the biological activity of newly synthesized this compound would involve a tiered screening approach.

Conclusion

While this compound remains a molecule with uncharacterized biological activity, the extensive research on related 5-chloro-indole derivatives provides a strong rationale for its synthesis and investigation. The established synthetic routes, such as the Fischer indole synthesis, offer a clear path to obtaining this compound. Based on the potent anticancer activities of its analogs, it is plausible that this compound could exhibit valuable properties as a kinase inhibitor. The experimental frameworks outlined in this guide provide a strategic approach for its synthesis, characterization, and biological evaluation, paving the way for new discoveries in the field of medicinal chemistry.

References

- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETHYL 5-CHLORO-3-METHYL-1H-INDOLE-2-CARBOXYLATE | 16382-20-0 [amp.chemicalbook.com]

- 3. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Spectral Properties of 5-Chloro-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of 5-chloro-indole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Physical Properties

The physical properties of 5-chloro-indole and its derivatives are fundamental to their handling, formulation, and application. The parent compound, 5-chloro-indole, is a white to off-white crystalline solid at room temperature.[1] It is soluble in alcohols but insoluble in water.[2][3] The introduction of various substituents significantly influences the melting point and other physical characteristics of the resulting derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Chloro-indole | C₈H₆ClN | 151.59 | 69-71 | 130 (at 0.4 mmHg)[1][3] |

| Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | C₂₅H₃₀ClN₃O₂ | 455.98 | 75-78 | N/A |

| Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | C₂₅H₃₀ClN₃O₂ | 440.0 | 158-160 | N/A |

| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid | C₁₈H₁₇ClN₂O₂ | 328.79 | 192-193 | N/A |

| 5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid | C₂₂H₂₄ClN₃O₂ | 397.90 | 189-190 | N/A |

| 7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one | C₁₈H₁₅ClN₂O | 310.78 | 245-247 | N/A |

Spectral Properties

The spectral properties of 5-chloro-indole derivatives are crucial for their identification, structural elucidation, and the study of their electronic properties.

UV-Vis Spectroscopy

The electronic absorption spectra of indole derivatives are characterized by two main absorption bands, designated as ¹Lₐ and ¹Lₑ. For 5-chloro-indole in water, the ¹Lₐ absorption maximum is observed around 290 nm. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring, as well as the solvent polarity. While comprehensive UV-Vis data for a wide range of 5-chloro-indole derivatives is not extensively tabulated in the literature, the available information indicates that these compounds typically exhibit absorption maxima in the UV region, which can be valuable for quantitative analysis and studying electronic transitions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in 5-chloro-indole derivatives. The characteristic vibrational frequencies provide a molecular fingerprint.

| Compound | Key IR Absorptions (νₘₐₓ, cm⁻¹) |

| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate | 3296 (N-H), 1693 (C=O) |

| Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | 3312 (N-H), 1705 (C=O) |

| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid | 3206 (O-H and N-H, broad), 1693 (C=O) |

| 7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one | 3148 (N-H), 1659 (C=O) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of 5-chloro-indole derivatives, providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data of Selected 5-Chloro-Indole Derivatives

| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) |

| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (in CDCl₃) | 9.23 (s, 1H, indole NH), 7.65 (s, 1H, Ar-H), 7.25–7.12 (m, 8H, Ar-H, NHCH₂), 4.29 (q, 2H, OCH₂CH₃), 4.16 (s, 2H, CH₂NH), 2.92 (q, 2H, NHCH₂CH₂), 2.81 (t, 2H, NHCH₂CH₂), 1.31 (t, 3H, OCH₂CH₃) |

| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid (in DMSO-d₆) | 11.92 (s, 1H, indole NH), 10.26 (s, 1H, COOH), 7.89 (d, 1H, Ar-H), 7.44 (d, 1H, Ar-H), 7.36–7.18 (m, 6H, Ar-H), 4.49 (s, 2H, CH₂NH), 3.16 (t, 2H, NHCH₂CH₂), 2.99 (t, 2H, NHCH₂CH₂) |

| 7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one (in DMSO-d₆) | 12.04 (s, 1H, indole NH), 7.72 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.33–7.15 (m, 6H, Ar-H), 4.37 (s, 2H, CH₂N), 3.75 (t, 2H, NCH₂CH₂), 2.93 (t, 2H, NCH₂CH₂) |

¹³C NMR Spectral Data of Selected 5-Chloro-Indole Derivatives

| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) |

| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (in CDCl₃) | 161.71 (C=O), 139.78, 133.90, 128.83, 128.63, 128.40, 126.18, 126.14, 126.09, 125.19, 121.31, 120.06, 112.93, 61.22, 50.22, 42.82, 36.18, 14.26 |

| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid (in DMSO-d₆) | 164.11, 137.82, 133.76, 133.23, 129.06, 129.01, 128.49, 127.15, 124.84, 124.25, 119.43, 114.52, 108.74, 47.43, 41.07, 32.23 |

| 7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one (in DMSO-d₆) | 162.02, 139.96, 139.48, 136.57, 129.06, 128.83, 126.67, 124.85, 124.49, 124.08, 122.81, 119.65, 115.28, 46.45, 44.47, 34.80 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed for the accurate determination of the molecular weight and elemental composition of 5-chloro-indole derivatives.

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | HRESI-MS [M+H]⁺ | 440.2099 | 440.2092 |

| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid | HRESI-MS [M+H]⁺ | 329.1051 | 329.1052 |

| 5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid | HRESI-MS [M+H]⁺ | 399.1635 | 399.1638 |

| 7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one | HRESI-MS [M+H]⁺ | 311.0946 | 311.0944 |

Experimental Protocols

The synthesis of 5-chloro-indole derivatives often involves multi-step reaction sequences. Below are detailed methodologies for key transformations.

Synthesis of Ethyl 5-chloro-3-((arylamino)methyl)-1H-indole-2-carboxylates

This protocol describes a reductive amination approach to introduce a substituted aminoethyl group at the 3-position of the 5-chloro-indole scaffold.

Procedure:

-

A solution of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a substituted amine in ethanol is refluxed for a specified period.

-

The reaction mixture is then cooled, and sodium borohydride (NaBH₄) is added portion-wise.

-

The mixture is stirred at room temperature to reduce the intermediate imine.

-

The reaction is quenched, and the product is extracted, purified by chromatography to yield the desired ethyl 5-chloro-3-((arylamino)methyl)-1H-indole-2-carboxylate.

Saponification to Carboxylic Acids

The ester group of the indole-2-carboxylates can be hydrolyzed to the corresponding carboxylic acid.

Procedure:

-

The ethyl 5-chloro-indole-2-carboxylate derivative is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Lithium hydroxide (LiOH) is added, and the mixture is stirred at a moderately elevated temperature (e.g., 40°C).

-

Upon completion, the reaction is acidified, and the product is isolated by filtration or extraction to give the corresponding 5-chloro-indole-2-carboxylic acid.

Intramolecular Cyclization to Pyrrolo[3,4-b]indol-3-ones

The synthesized carboxylic acids can undergo intramolecular cyclization to form fused ring systems.

Procedure:

-

The 5-chloro-indole-2-carboxylic acid derivative is dissolved in dimethylformamide (DMF).

-

A coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and a base like N,N-Diisopropylethylamine (DIPEA) are added.

-

The reaction is stirred at room temperature overnight.

-

The product is isolated and purified to yield the corresponding pyrrolo[3,4-b]indol-3-one.

Biological Significance and Signaling Pathways

5-Chloro-indole derivatives have emerged as a promising scaffold in drug discovery, with many exhibiting potent biological activities, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Inhibition of EGFR and BRAF Signaling Pathways

Several 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as the T790M mutant, which is associated with resistance to some cancer therapies. Additionally, these compounds can inhibit the BRAF V600E mutant, a key driver in various cancers.

Modulation of the p53-MDM2 Pathway

Some indole derivatives have been investigated for their ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. By inhibiting this interaction, the levels of active p53 can be increased, leading to cell cycle arrest and apoptosis in cancer cells. While this has been explored for the broader class of indole derivatives, it represents a potential mechanism of action for novel 5-chloro-indole compounds.

This guide provides a foundational understanding of the physical and spectral properties of 5-chloro-indole derivatives, alongside practical experimental guidance and insights into their biological relevance. The versatility of this chemical scaffold continues to make it a fertile ground for the development of new therapeutic agents and functional materials.

References

The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic applications of 5-chloro-indole derivatives, with a focus on their role in anticancer therapy.

Synthetic Strategies for 5-Chloro-Indole Derivatives

The synthesis of 5-chloro-indole derivatives can be achieved through various chemical routes, often starting from commercially available precursors. A common strategy involves the direct chlorination of an indole ring system or the use of a pre-chlorinated starting material in a ring-forming reaction.

One documented large-scale and commercially feasible synthesis of 5-chloroindole involves a halogen-halogen exchange reaction from 5-bromoindole using cuprous chloride and the dipolar aprotic solvent N-methyl-2-pyrrolidone in a one-pot reaction with good yields.[3][4][5] Other methods include the classical decarboxylation of 5-chloroindole-2-carboxylic acid and palladium-assisted cyclization from 2-bromoanilines with enamines.[3]

A general synthetic pathway to a series of 5-chloro-indole-2-carboxylate derivatives with potent antiproliferative activity is outlined below. This multi-step synthesis begins with the protection of the indole nitrogen, followed by a Wittig reaction to introduce a side chain, hydrolysis, and subsequent coupling with various amines.

Example Synthetic Protocol: Synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (3a)

A specific example of the synthesis of a 5-chloro-indole derivative, ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate, is detailed in the literature.[1] The synthesis of related compounds in this series involves the reaction of 5-chloro-3-formyl indole-2-carboxylate with NaH and Di-tert-butyl dicarbonate to protect the indole nitrogen. The resulting aldehyde is then treated with methoxymethyltriphenylphosphonium chloride under Wittig reaction conditions. The trans (E) isomer is then hydrolyzed with aqueous NaOH to the corresponding carboxylic acid, which is then coupled with the desired amine.[6]

Mechanism of Action: Targeting Key Signaling Pathways

5-Chloro-indole derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways, with a significant focus on those implicated in cancer progression.

Inhibition of EGFR and BRAF Signaling

A prominent mechanism of action for several 5-chloro-indole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[7] These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.[7][8] Certain 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[6][7][8]

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. This leads to the induction of apoptosis and inhibition of tumor growth.

Modulation of the WNT Signaling Pathway

The WNT signaling pathway is another critical pathway in both development and disease, particularly in cancer.[9] Aberrant WNT signaling can lead to uncontrolled cell proliferation and tumor growth.[9] Some 5-chloro-indole derivatives have been identified as modulators of the WNT pathway, specifically as inhibitors of Dishevelled (DVL), a key protein in the pathway. By inhibiting the interaction of DVL with its binding partners, these compounds can downregulate WNT signaling and inhibit the growth of WNT-dependent cancer cells.[9]

Biological Activity and Quantitative Data

The therapeutic potential of 5-chloro-indole derivatives is underscored by their potent biological activity against various cancer cell lines and specific molecular targets. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Antiproliferative Activity of Selected 5-Chloro-Indole Derivatives

| Compound | Target Cancer Cell Line | IC50 / GI50 (nM) | Reference Compound | Reference IC50 / GI50 (nM) |

| 3e | Pancreatic (Panc-1) | 33 | Erlotinib | 33 |

| 3e | Breast (MCF-7) | 31 | Erlotinib | 33 |

| 3e | Colon (HT-29) | 35 | Erlotinib | 33 |

| 3e | Lung (A-549) | 32 | Erlotinib | 33 |

| 5f | Pancreatic (Panc-1) | 29 | Erlotinib | 33 |

| 5g | Pancreatic (Panc-1) | 31 | Erlotinib | 33 |

| 5d | Pancreatic (Panc-1) | 36 | Erlotinib | 33 |

Data extracted from MDPI, 2023.[6][7]

Table 2: EGFR Kinase Inhibitory Activity of Selected 5-Chloro-Indole Derivatives

| Compound | EGFR Mutant | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 3e | T790M | 68 | Erlotinib | 80 |

| 5f | T790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |

| 5g | T790M | 11.9 ± 3 | Osimertinib | 8 ± 2 |

| 5d | WT | 68 | Erlotinib | 80 |

| 5f | WT | 85 | Erlotinib | 80 |

| 5g | WT | 73 | Erlotinib | 80 |

Data extracted from MDPI, 2023 and Taylor & Francis Online, 2023.[6][7][8][10]

Experimental Protocols

To facilitate further research and development of 5-chloro-indole derivatives, this section provides an overview of key experimental protocols.

General Workflow for Anticancer Drug Screening

The preclinical evaluation of novel anticancer compounds typically follows a standardized workflow to assess their efficacy and mechanism of action.

Protocol for EGFR Tyrosine Kinase Inhibition Assay

The inhibitory activity of compounds against EGFR can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay from Promega.

Materials:

-

Purified recombinant human EGFR enzyme

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

Test compounds (5-chloro-indole derivatives) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

Add 1 µl of the compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µl of EGFR enzyme solution to each well and incubate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Conclusion and Future Directions

5-Chloro-indole derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to effectively inhibit key signaling pathways like EGFR/BRAF and modulate the WNT pathway makes them attractive candidates for further drug development. The synthetic accessibility of the 5-chloro-indole scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the therapeutic applications of these derivatives, exploring novel molecular targets, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole

This technical guide provides a comprehensive overview of the anticipated safety and handling requirements for 5-chloro-3-ethyl-2-methyl-1H-indole, designed for an audience of researchers, scientists, and drug development professionals. The information is structured to facilitate easy access to critical data, including quantitative safety metrics, experimental protocols, and visual workflows.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to possess hazards similar to other chlorinated indole derivatives. The extrapolated GHS classification is presented below.

Table 1: Extrapolated GHS Hazard Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |

GHS Pictograms:

-

Health Hazard

-

Irritant

Physical and Chemical Properties

The physical and chemical properties of this compound are not explicitly documented. However, based on data for analogous compounds, the following properties can be anticipated.

Table 2: Anticipated Physical and Chemical Properties

| Property | Anticipated Value / State |

| Physical State | Solid, crystalline powder. |

| Appearance | Off-white to light brown.[3] |

| Molecular Formula | C11H12ClN |

| Molecular Weight | 193.67 g/mol [2] |

| Melting Point | Expected to be in a similar range to related compounds (e.g., 5-chloroindole: 69-72°C[3], 2,3-dimethylindole: 104-108°C[4]). |

| Solubility | Likely to be soluble in organic solvents and sparingly soluble in water. |

Toxicological Information

Specific toxicological data for this compound is unavailable. The information below is based on general toxicological profiles of indole derivatives and chlorinated compounds.

Table 3: Extrapolated Toxicological Profile

| Toxicological Endpoint | Anticipated Effect |

| Acute Toxicity | |

| Oral | Harmful if swallowed.[1] |

| Dermal | May be harmful in contact with skin.[1] |

| Inhalation | May be harmful if inhaled, causing respiratory tract irritation.[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |

| Respiratory or Skin Sensitization | No specific data available, but some indole derivatives can be sensitizers.[5] |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | Not anticipated to be an aspiration hazard in its likely solid form. |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are recommended for handling this compound in a laboratory setting.

4.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.[5]

-

Lab Coat: A full-sleeved laboratory coat should be worn to prevent skin contact.

-

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[7]

4.3. General Handling Procedures

-

Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

Weigh and handle the solid material in a fume hood or a designated containment area.

-

Use appropriate tools (e.g., spatulas) to handle the compound and avoid creating dust.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

-

Do not eat, drink, or smoke in the laboratory.

4.4. Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

4.5. Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Visualizations

Diagram 1: General Risk Assessment and Handling Workflow

A workflow for risk assessment and safe handling.

Diagram 2: Logical Relationship of Hazard Information

Relationship between the substance and its anticipated hazards and recommended PPE.

References

- 1. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. capotchem.com [capotchem.com]

The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a ubiquitous heterocyclic motif in nature and medicinal chemistry, continues to serve as a foundational template for the design of novel therapeutic agents. Among its halogenated derivatives, the 5-chloro-indole scaffold has emerged as a particularly privileged structure, underpinning the development of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the 5-chloro-indole class, detailing its synthesis, physicochemical properties, and diverse pharmacological applications, with a focus on its role as a modulator of key physiological targets. Experimental methodologies and quantitative data are presented to offer a practical resource for researchers engaged in the exploration of this versatile chemical entity.

Physicochemical Properties of 5-Chloro-Indole

5-Chloro-indole is a white to slightly grayish-green crystalline powder with a melting point of 69-71 °C.[1] It is soluble in alcohol but insoluble in water.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17422-32-1 | |

| Molecular Formula | C₈H₆ClN | |

| Molecular Weight | 151.59 g/mol | |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | 130 °C at 0.4 mmHg | [1] |

| Solubility | Soluble in alcohol, insoluble in water | [1][2] |

Synthesis of the 5-Chloro-Indole Scaffold

Several synthetic routes to 5-chloro-indole and its derivatives have been established, offering flexibility in terms of starting materials and scalability.

Halogen-Halogen Exchange from 5-Bromo-Indole

A commercially feasible and large-scale synthesis involves a halogen-halogen exchange reaction. This method utilizes the more readily available 5-bromo-indole as a starting material, which is treated with cuprous chloride in a dipolar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) to yield 5-chloro-indole in good yields.[3]

Synthesis from Indoline

Another common approach begins with the acylation of indoline, followed by chlorination in the presence of water and a basic agent to form 5-chloro-1-acyl-indoline. Subsequent saponification yields 5-chloro-indoline, which is then dehydrogenated using an aromatic nitro compound in the presence of a ruthenium catalyst to afford 5-chloro-indole.[4] A synthesis via nitration of indoline has also been described.[1]

Key Biological Activities and Therapeutic Targets

The 5-chloro-indole core is a versatile pharmacophore that has been incorporated into molecules targeting a range of biological pathways implicated in various diseases.

Positive Allosteric Modulation of the 5-HT₃ Receptor

5-Chloro-indole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[5] Unlike orthosteric agonists that directly activate the receptor, 5-chloro-indole binds to a distinct allosteric site, enhancing the response of the receptor to its endogenous ligand, serotonin (5-HT). This modulatory activity has been demonstrated to potentiate agonist-induced responses in both recombinant and native 5-HT₃ receptors.[5] The allosteric modulation of the 5-HT₃ receptor by 5-chloro-indole presents a promising avenue for the development of novel therapeutics for disorders involving serotonergic dysfunction, such as certain gastrointestinal and psychiatric conditions.

Allosteric Modulation of the 5-HT₃ Receptor by 5-Chloro-Indole.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the development of 5-chloro-indole derivatives as potent anticancer agents. These compounds have demonstrated remarkable activity as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.

Derivatives of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one have been synthesized and shown to be potent inhibitors of mutant EGFR and BRAF. Notably, some of these compounds have exhibited greater potency than the established EGFR inhibitor, erlotinib. The antiproliferative effects of these compounds have been demonstrated across various cancer cell lines.

Inhibition of the EGFR/BRAF Signaling Pathway.

Other Reported Activities

Beyond these primary areas, 5-chloro-indole derivatives have also been investigated for other therapeutic applications. For instance, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Additionally, various indole derivatives, including those with a 5-chloro substitution, have been explored for their antimicrobial properties.

Quantitative Biological Data

The following tables summarize the in vitro activity of representative 5-chloro-indole derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives

| Compound | Cell Line | GI₅₀ (nM) | Reference |

| 3e | Not Specified | 29 - 78 | [6] |

| 5f | Four cancer cell lines | 29 | [7] |

| 5g | Four cancer cell lines | 47 | [7] |

| Erlotinib (Reference) | Four cancer cell lines | 33 | [7] |

Table 2: Kinase Inhibitory Activity of 5-Chloro-Indole Derivatives

| Compound | Kinase Target | IC₅₀ (nM) | Reference |

| 3e | EGFR | 68 | [6] |

| 3e | BRAFV600E | Not specified, but more potent than erlotinib | [6] |

| 5d | EGFRWT | 68 - 85 | [7] |

| 5f | EGFRWT | 68 - 85 | [7] |

| 5g | EGFRWT | 68 - 85 | [7] |

| 5f | EGFRT790M | 9.5 | [7] |

| 5g | EGFRT790M | 11.9 | [7] |

| Erlotinib (Reference) | EGFR | 80 | [6] |

| Osimertinib (Reference) | EGFRT790M | 8 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the evaluation of 5-chloro-indole compounds.

Synthesis of 5-Chloro-Indole via Halogen Exchange

A general procedure for the synthesis of 5-chloro-indole from 5-bromo-indole is as follows:

-

To a solution of 5-bromo-indole in N-methyl-2-pyrrolidone (NMP), add cuprous chloride.

-

Heat the reaction mixture at a specified temperature for a set duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-chloro-indole.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-chloro-indole test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Workflow for the MTT Assay.

EGFR/BRAF Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

-

In a multi-well plate, combine the kinase (e.g., recombinant human EGFR or BRAF), a specific peptide substrate, and the 5-chloro-indole test compound at various concentrations in a kinase reaction buffer.

-

Initiate the kinase reaction by adding adenosine triphosphate (ATP).

-

Incubate the reaction mixture at a controlled temperature for a defined period.

-

Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

5-HT₃ Receptor Positive Allosteric Modulator Assay (Intracellular Calcium Assay)

This assay measures the ability of a compound to enhance the agonist-induced increase in intracellular calcium concentration in cells expressing the 5-HT₃ receptor.

-

Culture cells stably expressing the human 5-HT₃A receptor in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with the 5-chloro-indole test compound or a vehicle control.

-

Stimulate the cells with a 5-HT₃ receptor agonist (e.g., serotonin) at a submaximal concentration.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

-

Quantify the potentiation of the agonist response by the test compound and determine its EC₅₀ (half-maximal effective concentration) for potentiation.

Conclusion

The 5-chloro-indole scaffold represents a highly valuable and versatile platform in the field of drug discovery. Its derivatives have demonstrated significant potential in modulating key biological targets, leading to promising activities in oncology, neuroscience, and infectious diseases. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, ensures that the 5-chloro-indole class will remain an active area of research for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

- 1. 5-Chloroindole | 17422-32-1 [chemicalbook.com]

- 2. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

- 5. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]

- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 5-chloro-3-ethyl-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-chloro-indole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and central nervous system disorders.[2] This technical guide summarizes the key biological targets that have been successfully modulated by various 5-chloro-indole analogues, providing a predictive framework for the potential targets of 5-chloro-3-ethyl-2-methyl-1H-indole.

Potential Biological Targets and Associated Activities

Based on the current body of research, the 5-chloro-indole scaffold has been shown to interact with several key biological targets.

Receptor Tyrosine Kinases (RTKs)

a) Epidermal Growth Factor Receptor (EGFR)

Several studies have focused on the development of 5-chloro-indole derivatives as potent inhibitors of EGFR, a key target in cancer therapy. Both wild-type (WT) and mutant forms of EGFR, such as EGFRT790M which is associated with drug resistance, have been targeted.[3][4]

b) BRAFV600E

In conjunction with EGFR, the BRAF kinase, particularly the V600E mutant, has been identified as a target for 5-chloro-indole derivatives. Dual inhibition of EGFR and BRAF pathways is a promising strategy in cancer treatment.[3]

Serotonin (5-HT) Receptors

The indole nucleus is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine), making it a common scaffold for targeting 5-HT receptors.

a) 5-HT6 Receptor

Derivatives of 3-chloro-indole have been synthesized and evaluated as ligands for the 5-HT6 receptor, a target for cognitive disorders and other CNS-related conditions.[5]

b) 5-HT3 Receptor

5-chloroindole itself has been identified as a potent positive allosteric modulator of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting.[6]

Other Kinases

Glycogen Synthase Kinase-3β (GSK-3β)

Substituted 1H-indole-2-carboxylate derivatives have been investigated as potential inhibitors of GSK-3β, a key enzyme implicated in various diseases including neurodegenerative disorders, bipolar disorder, and diabetes.[6][7]

Antimicrobial and Antiviral Targets

Derivatives of 5-chloro-1H-indole-2,3-dione have demonstrated antimicrobial activity against bacteria such as S. aureus and fungi like C. albicans.[8] While the specific molecular targets were not fully elucidated in the provided material, this suggests potential interactions with essential microbial enzymes or cellular processes. Some indole derivatives have also been explored for their antiviral properties.[9]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 5-chloro-indole derivatives.

Table 1: Antiproliferative and Kinase Inhibitory Activities of 5-Chloro-Indole Derivatives

| Compound ID | Structure | Target | Activity (IC50/GI50) | Cell Line | Reference |

| 3e | Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | EGFR | IC50 = 68 nM | - | [3] |

| 3e | Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | BRAFV600E | - | - | [3] |

| 5f | (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | EGFRWT | IC50 = 85 nM | - | |

| 5f | (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | EGFRT790M | IC50 = 9.5 ± 2 nM | - | [4] |

| 5g | (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide | EGFRWT | IC50 = 68 nM | - | |

| 5g | (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide | EGFRT790M | IC50 = 11.9 ± 3 nM | - | [4] |

| Aii11 | Ethyl 5-chloro-1H-indole-2-carboxylate derivative | GSK-3β | Promising Inhibitory Activity | - | [7] |

Note: The specific BRAFV600E IC50 for compound 3e was not provided in the abstract, but it was noted to have higher activity than erlotinib.[3]

Experimental Protocols

EGFR/BRAF Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against EGFR and BRAF kinases.

Methodology:

-

The kinase activity is typically measured using a luminescence-based assay, such as the Kinase-Glo® Luminescent Kinase Assay (Promega).

-

The assay is performed in a multi-well plate format.

-

Each well contains the respective kinase (e.g., EGFRT790M or BRAFV600E), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.

-

The test compounds are added to the wells at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Following incubation, the Kinase-Glo® reagent is added to stop the kinase reaction and measure the amount of remaining ATP.

-

The luminescence signal, which is inversely proportional to the kinase activity, is measured using a luminometer.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effects of test compounds on various cancer cell lines.

Methodology:

-

Cancer cells (e.g., A-549, MCF-7, Panc-1, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the test compounds at a range of concentrations for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The GI50 (concentration causing 50% growth inhibition) values are determined by analyzing the dose-response curves.[4]

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

Methodology:

-

The broth microdilution method is a commonly used technique.

-

A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans).

-

The plates are incubated under appropriate conditions for the growth of the microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

Visualizations

Signaling Pathways

Caption: Simplified EGFR and BRAF signaling pathways.

Experimental Workflow

Caption: General experimental workflow for target validation.

Conclusion

The 5-chloro-indole scaffold is a versatile and promising starting point for the design of novel therapeutic agents. While direct experimental evidence for the biological targets of this compound is currently lacking, the extensive research on its analogues strongly suggests potential interactions with key targets in oncology and neuropharmacology, particularly receptor tyrosine kinases and serotonin receptors. The ethyl and methyl substitutions at the 3 and 2 positions, respectively, will undoubtedly influence the steric and electronic properties of the molecule, thereby modulating its binding affinity and selectivity for various targets. Further investigation through in silico modeling and in vitro screening is warranted to elucidate the specific pharmacological profile of this compound. This guide provides a rational basis for initiating such exploratory studies.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

SMILES notation for 5-chloro-3-ethyl-2-methyl-1H-indole

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the request for an in-depth technical guide on the chemical compound 5-chloro-3-ethyl-2-methyl-1H-indole.

Chemical Structure and SMILES Notation

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is as follows:

CCc1c(C)[nH]c2ccc(Cl)cc12

This notation represents a molecule with an indole core, substituted with a chlorine atom at the 5th position, a methyl group at the 2nd position, and an ethyl group at the 3rd position.

Technical Data and Experimental Protocols

A comprehensive search for in-depth technical information, including quantitative data, experimental protocols, and established signaling pathways related to this compound, has been conducted.

The search results did not yield specific experimental data, synthesis procedures, or biological activity studies for this particular molecule. The scientific literature available through the performed searches primarily focuses on other derivatives of the 5-chloro-indole scaffold. While there is extensive research on related compounds, no documents containing the specific quantitative data or experimental methodologies for this compound were identified.

Due to the absence of specific data for this compound in the provided search results, it is not possible to fulfill the requirements for:

-

Summarizing quantitative data into tables.

-

Providing detailed experimental protocols.

-

Creating diagrams of signaling pathways or experimental workflows.

Further research or de novo synthesis and analysis would be required to establish the physicochemical properties, biological activity, and associated signaling pathways of this specific compound.

Methodological & Application

Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of polysubstituted indoles is a cornerstone of modern medicinal chemistry. The 1,2,3-trisubstituted 5-chloro-indole scaffold, in particular, is a privileged structure found in a variety of biologically active compounds. This document provides detailed application notes and protocols for the efficient synthesis of this important class of molecules, focusing on a robust and versatile two-step synthetic pathway: the Fischer indole synthesis followed by N-alkylation.

The indole core is a fundamental heterocyclic motif in numerous natural products and pharmaceuticals. The ability to precisely install substituents at various positions of the indole ring is crucial for modulating the pharmacological properties of these molecules. The presence of a chlorine atom at the 5-position can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Further substitution at the N1, C2, and C3 positions allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR).

This guide focuses on a widely applicable and reliable method for constructing 1,2,3-trisubstituted 5-chloro-indoles. The primary synthetic strategy involves the acid-catalyzed cyclization of a 4-chlorophenylhydrazone, derived from 4-chlorophenylhydrazine and a ketone, to form a 2,3-disubstituted 5-chloro-indole. Subsequent N-alkylation of the indole nitrogen completes the synthesis of the target trisubstituted scaffold.

Key Synthetic Strategies

The synthesis of the target compounds can be efficiently achieved through two primary approaches, both revolving around the seminal Fischer indole synthesis.

1. Two-Step Synthesis: This classic and highly reliable approach involves two distinct reaction steps:

- Fischer Indole Synthesis: Formation of a 2,3-disubstituted 5-chloro-indole by reacting 4-chlorophenylhydrazine with a suitable ketone under acidic conditions.

- N-Alkylation: Introduction of a substituent at the N1 position of the pre-formed 5-chloro-indole using an appropriate alkylating agent.

2. One-Pot, Three-Component Synthesis: This streamlined approach combines the Fischer indole synthesis and N-alkylation in a single reaction vessel, offering increased efficiency and reduced workup time.[1] An arylhydrazine, a ketone, and an alkyl halide are reacted together in a one-pot fashion to directly yield the 1,2,3-trisubstituted indole. While specific examples for 5-chloro derivatives are not extensively detailed in the literature under this one-pot protocol, the general method provides a strong foundation for adaptation.

Below are detailed protocols for the two-step synthesis, which allows for greater control and purification of intermediates.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2,3-Disubstituted 5-Chloro-Indoles

This protocol describes the synthesis of a 2,3-disubstituted 5-chloro-indole from 4-chlorophenylhydrazine and a ketone. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.[2][3][4][5]

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Substituted ketone (e.g., 3-pentanone for 2,3-diethyl-5-chloro-indole)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)[2][4]

-

Ethanol

-

Sodium acetate (if starting with the hydrochloride salt)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Hydrazone Formation (Optional but recommended for higher purity):

-

In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of warm water.

-

Add the ketone (1.05 eq) dissolved in ethanol.

-

Stir the mixture at room temperature for 1-2 hours, during which the hydrazone may precipitate.

-

Filter the solid hydrazone, wash with cold water, and dry under vacuum.

-

-

Indolization:

-

Place the dried 4-chlorophenylhydrazone (1.0 eq) in a round-bottom flask.

-

Add the acid catalyst. For example, use a 10-fold excess (by weight) of polyphosphoric acid or a catalytic amount of zinc chloride in a high-boiling solvent like toluene. Alternatively, glacial acetic acid can serve as both the solvent and the catalyst.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC. The reaction time can vary from 1 to 6 hours depending on the substrates and the catalyst used.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Workup:

-

If using polyphosphoric acid, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Protocol 2: N-Alkylation of 2,3-Disubstituted 5-Chloro-Indoles

This protocol describes the introduction of a substituent at the N1 position of the indole ring.

Materials:

-

2,3-Disubstituted 5-chloro-indole (from Protocol 1)

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

-

Saturated ammonium chloride solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Deprotonation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,3-disubstituted 5-chloro-indole (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., sodium hydride, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas will be observed if using sodium hydride.

-

-

Alkylation:

-

To the deprotonated indole solution, add the alkylating agent (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-12 hours).

-

-

Workup:

-

Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1,2,3-trisubstituted 5-chloro-indoles. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Synthesis of 2,3-Disubstituted 5-Chloro-Indoles via Fischer Indole Synthesis

| Entry | Ketone | R2 | R3 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Pentanone | Ethyl | Ethyl | PPA | - | 100 | 2 | 75-85 |

| 2 | Acetophenone | Methyl | Phenyl | ZnCl₂ | Toluene | 110 | 4 | 70-80 |

| 3 | Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₄-} | Acetic Acid | Acetic Acid | 118 | 3 | 80-90 |

| 4 | Propiophenone | Ethyl | Phenyl | PPA | - | 100 | 3 | 72-82 |

Table 2: N-Alkylation of 2,3-Disubstituted 5-Chloro-Indoles

| Entry | 5-Chloro-Indole | R1-X | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,3-Diethyl-5-chloro-indole | CH₃I | NaH | DMF | RT | 2 | 90-98 |

| 2 | 2-Methyl-3-phenyl-5-chloro-indole | BnBr | K₂CO₃ | Acetonitrile | 80 | 6 | 85-95 |

| 3 | 5-Chloro-1,2,3,4-tetrahydrocarbazole | CH₃CH₂Br | NaH | THF | RT | 4 | 88-96 |

| 4 | 2-Ethyl-3-phenyl-5-chloro-indole | (CH₃)₂SO₄ | K₂CO₃ | Acetone | 60 | 5 | 82-90 |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

Caption: Fischer Indole Synthesis Workflow.

Caption: N-Alkylation of 5-Chloro-Indole.

Caption: One-Pot Synthesis Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole

Abstract

These application notes provide a detailed protocol for the synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole via the Fischer indole synthesis. This method involves the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with 2-pentanone. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and visual diagrams of the reaction mechanism and workflow.

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a fundamental and versatile chemical reaction for synthesizing indoles.[1][2] The reaction involves heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds used to treat conditions like cancer, inflammation, and migraines.[2][4] This protocol details the synthesis of this compound, a substituted indole with potential applications in pharmaceutical research, using (4-chlorophenyl)hydrazine and 2-pentanone as precursors.

Reaction Scheme and Mechanism

The synthesis proceeds by the reaction of (4-chlorophenyl)hydrazine with 2-pentanone under acidic conditions to form the corresponding phenylhydrazone. This intermediate, upon heating, undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final aromatic indole product.[1][6]

Overall Reaction:

Caption: Overall reaction for the synthesis of the target indole.

Reaction Mechanism:

The mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[1] Following protonation, a critical[5][5]-sigmatropic rearrangement occurs, breaking the N-N bond. The resulting diimine intermediate cyclizes and, through the elimination of ammonia under acidic conditions, forms the stable aromatic indole ring.[2][3][4]

Caption: Step-by-step mechanism of the Fischer indole synthesis.

Materials and Reagents

Table 1: Reactant and Product Properties

| Compound | Formula | Mol. Weight ( g/mol ) | M.P. (°C) | B.P. (°C) | CAS No. |

| (4-chlorophenyl)hydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.05 | 216 (dec.) | N/A | 1073-70-7 |

| 2-Pentanone | C₅H₁₀O | 86.13 | -78 | 102 | 107-87-9 |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | N/A | N/A | 8017-16-1 |

| This compound | C₁₁H₁₂ClN | 193.67 | N/A | N/A | N/A |

Experimental Protocol

This protocol is a representative procedure. Optimization of temperature, reaction time, and catalyst may be required to improve yields.

4.1. Preparation of the Phenylhydrazone Intermediate (Optional)

While the Fischer indole synthesis can be performed as a one-pot reaction, isolation of the hydrazone is possible.[3]

-

Dissolve (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (30 mL).

-

Add a few drops of glacial acetic acid.

-

Add 2-pentanone (0.86 g, 10 mmol) dropwise while stirring.

-

Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate indicates hydrazone formation.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

4.2. Indole Synthesis (One-Pot Procedure)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and 2-pentanone (0.95 g, 11 mmol, 1.1 eq).

-

Add a suitable solvent such as ethanol or toluene (40 mL).

-

Carefully add the acid catalyst. Options include:

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

4.3. Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

If PPA was used, carefully pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

-

If other catalysts were used, quench the reaction with water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-